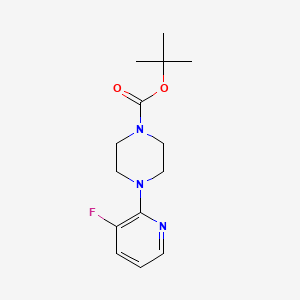

tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate

Description

tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-fluoropyridin-2-yl substituent. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of heterocyclic drugs. The Boc group enhances solubility and stability during synthetic processes, while the fluorine atom on the pyridine ring modulates electronic properties and influences binding interactions in biological systems .

The synthesis involves a palladium-catalyzed coupling reaction between 3-bromo-2-fluoropyridine and tert-butyl piperazine-1-carboxylate, using tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)₂) and the ligand RuPhos under basic conditions (sodium tert-butoxide) in 1,4-dioxane at 110°C . This method highlights the importance of transition-metal catalysis in constructing aryl-piperazine linkages.

Properties

IUPAC Name |

tert-butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-11(15)5-4-6-16-12/h4-6H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGCBYTUEBQKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The compound is generally synthesized by coupling a fluoropyridine derivative (specifically 3-fluoropyridin-2-yl halide or a suitable leaving group) with tert-butyl piperazine-1-carboxylate. The key steps include:

- Nucleophilic aromatic substitution (SNAr) of the halogenated fluoropyridine by the secondary amine of the piperazine.

- Use of a base (e.g., potassium carbonate or triethylamine) to deprotonate the piperazine nitrogen and promote nucleophilicity.

- Use of polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile to facilitate the reaction.

- Elevated temperatures (50–100 °C) to drive the substitution.

Specific Preparation Methods and Conditions

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1. Reaction of 3-fluoropyridin-2-yl halide with tert-butyl piperazine-1-carboxylate | 3-fluoropyridin-2-yl chloride/bromide, tert-butyl piperazine-1-carboxylate, K2CO3 or triethylamine | DMF or acetonitrile, 50–100 °C, 4–24 h | 40–70% (estimated from related compounds) | Base deprotonates piperazine; nucleophilic substitution occurs at pyridine ring |

| 2. Palladium-catalyzed Buchwald-Hartwig amination | 3-fluoropyridin-2-yl bromide, tert-butyl piperazine-1-carboxylate, Pd catalyst (e.g., Pd2(dba)3), BINAP ligand, sodium t-butoxide | Toluene, 70 °C, 1.5 h | Up to 95% (reported for similar fluoropyridinyl piperazines) | High selectivity and yield; requires inert atmosphere and dry solvents |

| 3. Reductive amination approach (less common) | 3-fluoropyridin-2-carboxaldehyde, tert-butyl piperazine-1-carboxylate, sodium triacetoxyborohydride | HOAc/DCM, 0 °C to RT, 2 h | ~68% (from analogous piperazine derivatives) | Alternative route if halide unavailable; mild conditions |

Detailed Reaction Example (Based on Analogous 5-Fluoropyridin-2-yl Derivative)

- Reagents : 5-fluoropyridine derivative and tert-butyl 4-piperazinecarboxylate.

- Base : Potassium carbonate.

- Solvent : Dimethylformamide (DMF).

- Temperature : Elevated, typically 80–100 °C.

- Procedure : The reagents are combined in DMF with K2CO3 and stirred under nitrogen atmosphere for several hours. After completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried and concentrated. Purification is done by column chromatography.

- Outcome : The product is obtained as a white solid with yields around 40–70% depending on reaction time and purity of reagents.

Palladium-Catalyzed Amination (Buchwald-Hartwig) for Piperazine Derivatives

- Reagents : 3-fluoropyridin-2-yl bromide (or analogous halide), tert-butyl piperazine-1-carboxylate.

- Catalyst system : Pd2(dba)3 (2%), BINAP ligand (4%), sodium t-butoxide as base.

- Solvent : Dry toluene.

- Temperature and Time : 70 °C for 1.5 hours.

- Work-up : Filtration over Celite, evaporation, and purification by flash chromatography.

- Yield : High, up to 95%.

- Advantages : High efficiency, mild conditions, and excellent selectivity.

Notes on Purification and Characterization

- Purification is typically achieved by silica gel column chromatography using ethyl acetate/hexane mixtures.

- Characterization includes ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure.

- The tert-butyl group shows a characteristic singlet near 1.4 ppm in ^1H NMR.

- The fluoropyridine ring protons appear as multiplets between 6.5–8.5 ppm depending on substitution pattern.

Summary Table of Preparation Methods

| Method | Reagents | Catalyst/Base | Solvent | Temp (°C) | Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|---|

| SNAr substitution | 3-fluoropyridin-2-yl halide + tert-butyl piperazine-1-carboxylate | K2CO3 or Et3N | DMF, MeCN | 50–100 | 4–24 h | 40–70 | Simple, no metal catalyst | Moderate yield, longer time |

| Buchwald-Hartwig amination | 3-fluoropyridin-2-yl bromide + tert-butyl piperazine-1-carboxylate | Pd2(dba)3, BINAP, NaOtBu | Toluene | 70 | 1.5 h | Up to 95 | High yield, selectivity, mild | Requires Pd catalyst, inert atmosphere |

| Reductive amination (alternative) | 3-fluoropyridin-2-carboxaldehyde + tert-butyl piperazine-1-carboxylate | NaBH(OAc)3 | HOAc/DCM | 0 to RT | 2 h | ~68 | Mild, no halide needed | Multi-step, purification needed |

Research Findings and Considerations

- The presence of fluorine on the pyridine ring enhances the electrophilicity of the ring, facilitating nucleophilic substitution reactions.

- The tert-butyl carbamate protecting group on piperazine is stable under the reaction conditions and can be selectively removed later if needed.

- Palladium-catalyzed amination is generally preferred for higher yields and cleaner reactions but involves more expensive reagents and catalyst handling.

- Reaction optimization often involves adjusting base equivalents, solvent choice, and temperature to maximize yield and minimize side products.

- Purification by chromatography is standard, but crystallization can be used if suitable solvents are identified.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can undergo coupling reactions with aryl halides to form new carbon-carbon or carbon-nitrogen bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs targeting specific biological pathways and receptors. Its piperazine moiety is known to enhance the bioavailability and pharmacokinetic properties of drug candidates .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows for the creation of novel compounds with desirable properties for various applications .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Substituent Position on the Pyridine Ring

The position of the fluorine atom on the pyridine ring significantly impacts electronic and steric properties:

Key Insight : Fluorine at the 3-position (target compound) balances electronic effects without introducing steric constraints, making it favorable for further functionalization.

Functional Group Modifications on the Pyridine Ring

Additional substituents on the pyridine ring influence reactivity and biological interactions:

Key Insight : Electron-withdrawing groups (e.g., CN, thiadiazole) enhance stability but may reduce solubility. Halogens (e.g., I) offer synthetic versatility but increase molecular weight.

Piperazine Core Modifications

Variations in the piperazine ring or linker regions affect molecular conformation:

Key Insight : Substituents on the piperazine ring (e.g., methyl, benzyl) can fine-tune steric and electronic properties but may complicate synthesis or metabolic pathways.

Biological Activity

Introduction

tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate (CAS No. 1279029-66-1) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀FN₃O₂ |

| Molecular Weight | 281.33 g/mol |

| CAS Number | 1279029-66-1 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperazine moiety is known to facilitate interactions with neurotransmitter receptors, while the fluoropyridine component may enhance binding affinity and selectivity for specific targets.

Key Mechanisms:

- Receptor Modulation : The compound may act as a modulator for certain neurotransmitter receptors, influencing neuronal signaling pathways.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or neurodegenerative diseases.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related piperazine derivatives have shown activity against various cancer cell lines, suggesting that this compound may also possess similar effects.

Case Study: Antitumor Activity

A study conducted on piperazine derivatives demonstrated that compounds with similar structural features exhibited IC50 values ranging from 0.29 μM to 4.41 μM against tumor cells in vitro . This suggests a potential for this compound in cancer therapeutics.

Neuropharmacological Effects

The piperazine structure is often associated with neuropharmacological activity. Compounds in this class have been investigated for their potential use in treating anxiety and depression by modulating serotonin and dopamine pathways.

Research Findings

A study highlighted that piperazine derivatives could effectively modulate neurotransmitter systems, leading to anxiolytic effects in animal models . This positions this compound as a candidate for further investigation in neuropharmacology.

Toxicity and Safety Profile

Understanding the toxicity profile of any new compound is crucial for its development as a therapeutic agent. Preliminary data suggest that piperazine derivatives can exhibit varying degrees of toxicity depending on their structure and dosage.

Safety Analysis

A review of safety data indicates that while some piperazine derivatives are well-tolerated, others can lead to adverse effects such as hepatotoxicity or neurotoxicity at high doses . Comprehensive toxicity studies are warranted for this compound to establish its safety for clinical use.

Q & A

Q. What are optimized synthetic routes for tert-butyl piperazine-carboxylate derivatives, and how do reaction conditions influence yield?

Methodological Answer: Two primary synthetic strategies are documented for analogous compounds:

- Method A : Acidic hydrolysis in THF/water (2M) at room temperature for 2 hours, yielding 79% after solvent removal .

- Method B : HCl-mediated deprotection in ethyl acetate, achieving 60% yield after rapid work-up .

Q. Key Factors Affecting Yield :

- Solvent Choice : Polar aprotic solvents (e.g., THF) favor stability of intermediates, while ethyl acetate may accelerate acid-catalyzed reactions.

- Work-Up Efficiency : Immediate solvent removal in Method B minimizes side reactions but may reduce recovery due to volatility.

Table 1 : Comparison of Methods A and B for a Related Compound (adapted from ):

| Parameter | Method A | Method B |

|---|---|---|

| Solvent | THF/Water | Ethyl Acetate/HCl |

| Reaction Time | 2 hours | 5 minutes |

| Yield | 79% | 60% |

| Purity (NMR/MS) | High (detailed H NMR) | Moderate (requires Si-Trisamine purification) |

Q. How can NMR and mass spectrometry (MS) be utilized to confirm the structure of tert-butyl piperazine derivatives?

Methodological Answer:

- H NMR : Key signals include:

- t-Bu group : Singlets at ~1.4 ppm (9H) .

- Piperazine protons : Multiplets between 3.0–4.0 ppm (CH groups adjacent to N) .

- Fluoropyridine protons : Distinct splitting patterns (e.g., doublets for F-coupled aromatic protons) .

- MS (ESI) : Look for molecular ion peaks (e.g., [M+H]) and fragmentation patterns (e.g., loss of Boc group: m/z –100) .

Example : For tert-butyl 4-(2-methoxy-2-oxoethyl)-3-oxo-dihydropyrazine, C NMR confirms carbonyl carbons at ~170 ppm and Boc carbons at ~28 ppm (CH) and ~80 ppm (C-O) .

Q. What safety protocols are critical when handling tert-butyl piperazine derivatives?

Methodological Answer:

- Respiratory/Hand Protection : Use NIOSH-approved respirators and nitrile gloves due to acute oral toxicity (GHS Category 4, H302) .

- Solvent Exposure : Conduct reactions in fume hoods; ethyl acetate and THF require vapor control .

- Emergency Measures : Ensure eyewash stations and neutralizing agents (e.g., 1M HCl for base spills) are accessible .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in fluoropyridinyl-piperazine derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example:

- Crystal System : Triclinic (P1) with unit cell parameters Å, Å, Å .

- Hydrogen Bonding : Weak C–H···O/N interactions stabilize the lattice, confirmed via displacement ellipsoid analysis .

Table 2 : Selected Crystallographic Data (from ):

| Parameter | Value |

|---|---|

| Space Group | P1 |

| V (Å) | 1167.37 |

| Z | 2 |

| R-factor | <0.05 (high-resolution data) |

Q. How can computational modeling optimize reaction pathways for diazoacetyl-piperazine intermediates?

Methodological Answer:

- Virtual Screening : Use DFT calculations to predict regioselectivity in C–H insertion reactions .

- Base Selection : Tetramethylguanidine (vs. DBU) reduces side reactions in diazoacetyl synthesis, as shown in modified protocols .

- Software Tools : Molecular dynamics simulations (e.g., Gaussian, ORCA) model transition states and activation energies .

Q. How should researchers address contradictory yield data in synthetic protocols?

Methodological Answer:

- Root-Cause Analysis :

- Scale Effects : Milligram-scale reactions (e.g., 0.33 mmol in Method B ) may suffer from solvent evaporation losses.

- Purification Bias : Si-Trisamine filtration improves purity but reduces recovery (e.g., 45% yield after column chromatography ).

- Mitigation Strategies :

- Use internal standards (e.g., deuterated analogs) during NMR quantification .

- Compare HRMS data across batches to identify impurities .

Q. What advanced purification strategies enhance enantiomeric purity of piperazine derivatives?

Methodological Answer:

- Chiral Stationary Phases : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/EtOAC (+0.25% EtN) for baseline separation .

- Recrystallization : Optimize solvent polarity (e.g., DCM/hexane) to isolate stable polymorphs .

Q. How do substituents (e.g., 3-fluoropyridinyl) influence piperazine ring conformation?

Methodological Answer:

- Steric Effects : Bulky tert-butyl groups restrict piperazine ring puckering, confirmed via H NMR coupling constants ( Hz for axial-equatorial protons) .

- Electronic Effects : Fluorine’s electronegativity alters electron density at N-atoms, affecting reactivity in amidation/alkylation .

Q. What methodologies validate the stability of tert-butyl derivatives under acidic/basic conditions?

Methodological Answer:

- Stability Assays :

- pH Profiling : Monitor Boc-deprotection kinetics via HPLC at pH 1–14 .

- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (>150°C for most tert-butyl carbamates) .

Q. How can researchers integrate automated synthesis platforms for high-throughput screening?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.